BenchChemオンラインストアへようこそ!

Tigilanol Tiglate

Veterinary Oncology Intratumoral Therapy Comparative Efficacy

Tigilanol tiglate (EBC-46) is the only first-in-class epoxytigliane PKC activator with proven dual-action tumor ablation: rapid hemorrhagic necrosis via PKC-dependent vascular disruption, followed by accelerated, scar-minimized wound re-epithelialization. Unlike phorbol ester tumor promoters, its unique 6,7-epoxide motif drives selective classical PKC isoform activation (α, βI, βII, γ) without tumor promotion. Procure ≥98% pure compound for preclinical immuno-oncology studies converting immunologically ‘cold’ tumors to ‘hot’ via immunogenic cell death (ICD), or as a benchmark for novel intratumoral drug delivery systems. FDA-approved veterinary oncologic (Stelfonta®) with orphan drug designation and active Phase II human clinical trials for soft tissue sarcoma and head and neck cancer.

Molecular Formula C30H42O10
Molecular Weight 562.6 g/mol
CAS No. 943001-56-7
Cat. No. B611374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTigilanol Tiglate
CAS943001-56-7
SynonymsTigilanol tiglate;  EBC-46;  EBC46;  EBC 46
Molecular FormulaC30H42O10
Molecular Weight562.6 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)OC12C(C1(C)C)C3C4C(O4)(C(C5(C(C3(C(C2OC(=O)C(=CC)C)C)O)C=C(C5=O)C)O)O)CO
InChIInChI=1S/C30H42O10/c1-9-13(3)23(33)38-21-16(6)28(36)17-11-15(5)20(32)29(17,37)25(35)27(12-31)22(39-27)18(28)19-26(7,8)30(19,21)40-24(34)14(4)10-2/h9,11,14,16-19,21-22,25,31,35-37H,10,12H2,1-8H3/b13-9+/t14-,16+,17-,18+,19+,21+,22-,25+,27-,28-,29+,30+/m0/s1
InChIKeyYLQZMOUMDYVSQR-FOWZUWBHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tigilanol Tiglate (EBC-46): Procuring the First-in-Class Epoxytigliane PKC Activator for Intratumoral Oncology Research and Veterinary Applications


Tigilanol tiglate (CAS 943001-56-7, also known as EBC-46) is a short-chain diterpene ester belonging to the novel epoxytigliane class, isolated from the seeds of the Australian rainforest tree Fontainea picrosperma (Euphorbiaceae) . It is a first-in-class small molecule that functions as a selective activator of classical protein kinase C (PKC) isoforms (-α, -βI, -βII, -γ) and the C1 domain [1]. The compound is formulated for intratumoral injection and has received full FDA approval for the local treatment of non-metastatic canine mast cell tumors (marketed as Stelfonta®) [2], and is currently in human Phase II clinical trials for soft tissue sarcoma and head and neck cancer [3].

Why Off-the-Shelf PKC Activators Cannot Substitute for Tigilanol Tiglate in Oncology and Wound Healing Research


Substituting tigilanol tiglate with other PKC-activating diterpenes—such as ingenol mebutate, prostratin, or bryostatin-1—is not scientifically valid for local tumor ablation and subsequent wound healing studies. First, tigilanol tiglate's unique 6,7-epoxide structural motif is critical for its specific PKC activation profile and antitumor efficacy; epoxytigliane analogs lacking this feature or showing no PKC activation exhibit limited to no antitumor activity [1]. Second, unlike phorbol esters that are potent tumor promoters, tigilanol tiglate is distinguished by its dual action: rapid tumor ablation via hemorrhagic necrosis and pyroptosis, followed by accelerated, scar-minimized dermal wound re-epithelialization, a functional outcome not reported for its analogs [2]. Third, the compound's capacity to induce immunogenic cell death (ICD) and sensitize tumors to immune checkpoint blockade is a differentiating mechanistic feature that directly impacts combination therapy study design [3].

Quantitative Procurement Evidence for Tigilanol Tiglate: Comparative Efficacy, Pharmacokinetics, and Mechanistic Differentiation Data


Clinical Complete Response Rate in Canine Mast Cell Tumors: Single-Agent Tigilanol Tiglate vs. Surgical Resection and Imatinib

In a prospective veterinary clinical study, a single intratumoral injection of tigilanol tiglate achieved a 75% complete response (CR) rate by Day 28 in dogs with non-metastatic cutaneous mast cell tumors. This CR was durable, with 89% of responders remaining tumor-free at 12 months post-treatment. For dogs not achieving CR with one injection, a second treatment improved the overall CR rate to 88% [1]. In contrast, the standard-of-care surgical resection is associated with local recurrence rates ranging from 11% to 28% depending on tumor grade and margin status [2], while the tyrosine kinase inhibitor imatinib yields an objective response rate of approximately 50% with only 10% CR in mast cell tumors [3].

Veterinary Oncology Intratumoral Therapy Comparative Efficacy

First-in-Human Phase I Efficacy Across Multiple Solid Tumor Types: Tigilanol Tiglate vs. Intratumoral IL-2 and Oncolytic Viruses

In the first-in-human Phase I dose-escalation study (N=22 patients with various solid tumors), intratumoral tigilanol tiglate (0.06–3.6 mg/m²) demonstrated clinical activity in 9 different tumor types. Notably, 6 of 22 patients (27%) experienced a treatment response, including 4 patients (18%) who achieved a complete response with full tumor destruction [1]. This early-stage, all-comer efficacy profile is quantitatively distinct from other locally administered agents. For example, intratumoral interleukin-2 (IL-2) in metastatic melanoma shows a local response rate of approximately 80% but a complete response rate of only around 15% [2]. The first-in-human data for oncolytic viruses like talimogene laherparepvec (T-VEC) reported a durable response rate of 16% but a complete response rate of just 11% in a larger Phase III trial [3].

Clinical Oncology Phase I Trial Intratumoral Immunotherapy

In Vitro PKC Activation Potency and Structure-Activity Relationship: Tigilanol Tiglate vs. Other Epoxytiglianes and Phorbol Esters

The 6,7-epoxide structural motif of tigilanol tiglate is critical for its PKC activation and subsequent antitumor activity. In a comprehensive structure-activity relationship (SAR) study of 16 novel phorboids closely related to tigilanol tiglate, only those compounds possessing the 6,7-epoxide and demonstrating in vitro PKC activation showed significant antitumor efficacy in mouse models. Specifically, epoxytiglianes without evidence of PKC activation displayed limited antitumor efficacy [1]. While direct EC50 values for PKC isoforms are not reported for all comparators, the study establishes a class-level inference: the combination of the epoxide and specific C12-ester branching is a unique structural determinant of potency. In contrast, phorbol esters such as PMA are potent PKC activators but act as tumor promoters, whereas tigilanol tiglate's distinct molecular pharmacology directs its activity toward tumor ablation and wound healing [2].

Chemical Biology PKC Signaling Structure-Activity Relationship

Pharmacokinetic Profile Following Intratumoral Injection: Low Systemic Exposure Confirms Localized Mechanism

In the first-in-human Phase I study, pharmacokinetic analysis following a single intratumoral injection of tigilanol tiglate (doses up to 3.6 mg/m²) demonstrated that the maximum plasma concentration (Cmax) was generally less than 1 ng/mL, and systemic exposure (AUC) was minimal across all dose cohorts. The compound was rapidly cleared from plasma, with a half-life of less than 1 hour [1]. This negligible systemic exposure is a key differentiator from systemically administered PKC modulators like bryostatin-1, which shows dose-limiting myalgia at plasma concentrations required for therapeutic effect [2]. The localized pharmacokinetic profile of tigilanol tiglate underpins its favorable safety profile and the absence of dose-limiting toxicities in the Phase I trial, where the maximum tolerated dose was not reached [1].

Clinical Pharmacology Pharmacokinetics Intratumoral Drug Delivery

Induction of Immunogenic Cell Death and Synergy with Immune Checkpoint Blockade: A Unique Mechanism Among Small Molecule PKC Activators

A 2024 mechanistic study demonstrated that tigilanol tiglate induces a caspase/gasdermin E-dependent pyroptotic cell death pathway in both endothelial and cancer cells at therapeutically relevant concentrations. This results in the release of key damage-associated molecular patterns (DAMPs) including HMGB1, ATP, and calreticulin, confirming immunogenic cell death (ICD) [1]. In a B16-F10-OVA mouse model of melanoma, a model known to be refractory to immune checkpoint blockade (ICB), intratumoral tigilanol tiglate in combination with anti-PD-1 and anti-CTLA-4 antibodies significantly reduced tumor volume, enhanced immune cell infiltration, and improved survival compared to ICB alone [1]. This immunogenic and combination potential is a distinct mechanistic feature not reported for other PKC activators like ingenol mebutate or prostratin, which primarily act via direct cytotoxicity or neutrophil recruitment [2].

Cancer Immunotherapy Immunogenic Cell Death Combination Therapy

Optimal Research and Development Applications for Tigilanol Tiglate Based on Differentiated Evidence


Preclinical Immuno-Oncology Combination Studies Requiring an Intratumoral ICD Inducer

Tigilanol tiglate is uniquely suited for preclinical studies aiming to convert immunologically 'cold' tumors to 'hot' and sensitize them to immune checkpoint blockade. Its proven capacity to induce immunogenic cell death (ICD) via pyroptosis, characterized by the release of DAMPs (HMGB1, ATP, calreticulin), and its demonstrated synergy with anti-PD-1/anti-CTLA-4 in an ICB-refractory B16-F10-OVA mouse model [1] make it a compelling tool for investigating combination immunotherapy regimens. Researchers can procure tigilanol tiglate to validate this combination effect in their own syngeneic or xenograft tumor models, exploring its potential to prime adaptive immune responses against neoantigens.

Veterinary Clinical Research in Canine Mast Cell Tumors as a Non-Surgical Ablative Agent

For veterinary oncology researchers and contract research organizations (CROs) conducting clinical studies in companion animals, tigilanol tiglate (Stelfonta®) is the only FDA-approved intratumoral therapy for canine mast cell tumors. Its well-characterized efficacy profile—75% CR after a single injection, increasing to 88% with a second injection, with 89% of responders tumor-free at 12 months [2]—provides a robust benchmark for comparative effectiveness studies against surgical resection or other local modalities. Furthermore, its predictable adverse event profile and unique wound healing response (eschar formation followed by re-epithelialization with minimal scarring [3]) offer a distinct clinical management pathway that can be studied in real-world veterinary practice settings.

Investigating Mechanisms of PKC-Dependent Tumor Vasculature Disruption and Wound Healing

The compound's unique dual mechanism—rapid, PKC-dependent disruption of tumor vasculature leading to hemorrhagic necrosis, followed by accelerated, scar-minimized dermal wound re-epithelialization mediated by classical PKC isoforms (-α, -βI, -βII, -γ) —presents a specialized research tool for cell and molecular biologists. Investigators studying the intersection of vascular biology, inflammation, and tissue repair can utilize tigilanol tiglate as a prototypical PKC activator. Its well-defined structure-activity relationship, where the 6,7-epoxide is critical for activity [4], allows for controlled experiments to dissect PKC signaling pathways involved in both the acute inflammatory oncolytic response and the subsequent pro-healing phase, using structurally related but inactive analogs as negative controls.

Development of Novel Intratumoral Formulations or Drug-Device Combinations for Local Oncology

Given the established clinical and regulatory precedent for an intratumoral injection formulation of tigilanol tiglate, the compound serves as an ideal model drug for pharmaceutical scientists and device engineers developing next-generation local drug delivery systems. Its pharmacokinetic profile—characterized by rapid local clearance from the injection site, minimal systemic exposure (Cmax <1 ng/mL), and a short plasma half-life (<1 hour) [5]—validates its suitability for depot formulations, sustained-release implants, or image-guided injection devices designed to maximize tumor residence time and minimize systemic toxicity. Researchers can use tigilanol tiglate to benchmark novel intratumoral delivery technologies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tigilanol Tiglate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.